(+)-Geosmin
Overview
Description
(+)-geosmin is a geosmin. It is an enantiomer of a (-)-geosmin.
Scientific Research Applications
Earthy-Smelling Substance Isolation and Characterization
Geosmin, primarily known for its earthy smell, has been isolated from actinomycetes and characterized for its properties. Studies have proposed partial structures for geosmin and its acid transformation product, argosmin, based on NMR and mass spectra analysis (Gerber, 1967).
Detection and Monitoring in Water Systems
Significant research has focused on geosmin's impact on drinking and recreational water. It's responsible for most taste-and-odor episodes in water systems, causing economic losses. Molecular assays have been developed for early detection and monitoring of geosmin-producing cyanobacteria and actinomycetes in water bodies like the Great Lakes (Kutovaya & Watson, 2014).
Biosynthesis Studies
Understanding geosmin's biosynthesis has been a key area of research. Studies have shown that enzymes in Streptomyces coelicolor are responsible for converting farnesyl diphosphate to geosmin, revealing insights into its molecular genesis (Jiang, He, & Cane, 2007).
Water Treatment and Quality Control
Research has also focused on treating water to remove geosmin. Studies have examined the use of various types of activated carbon for geosmin adsorption, providing insights into improving water quality and managing geosmin levels (Ng et al., 2002). Additionally, geosmin's role in the taste-and-odor outbreaks in drinking water has been reviewed, highlighting the importance of understanding its sources and properties for managing water malodors (Jüttner & Watson, 2007).
Biological Filtration and Environmental Impact
Studies have explored enhancing biofiltration of geosmin by using bacterial consortia capable of degrading geosmin. This approach has shown potential in increasing the effectiveness of removing geosmin from potable water (McDowall et al., 2009).
Ecological and Behavioral Studies
Geosmin has been studied in various ecological contexts. For instance, it has been shown to attract Aedes aegypti mosquitoes to oviposition sites, which has implications for understanding mosquito behavior and developing control strategies (Melo et al., 2019).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (+)-Geosmin are not clearly defined. Given the compound’s complex interactions with biological systems, it is likely that multiple pathways are affected. These could include pathways related to metabolism, cell signaling, and other cellular processes .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. Additionally, the compound’s stability may be affected by factors such as light exposure and storage conditions .
Properties
IUPAC Name |
(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-GRYCIOLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030886 | |
Record name | (+/-)-Geosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-19-1 | |
Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+/-)-Geosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Geosmin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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